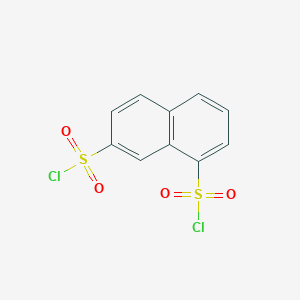
naphthalene-1,7-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,7-disulfonyl dichloride (NDSC) is an organic compound that is widely used in the synthesis of organic molecules. It is a versatile reagent with a wide range of applications in organic chemistry, biochemistry, and pharmacology. NDSC is a white crystalline solid that is soluble in water and organic solvents. NDSC is an important reagent for many organic reactions, including the synthesis of heterocyclic compounds, peptides, amino acids, and carbohydrates.
Wirkmechanismus
Naphthalene-1,7-disulfonyl dichloride acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule to form a new covalent bond. This reaction is typically catalyzed by a base, such as an alkoxide or amine. The reaction is reversible and the product can be isolated by recrystallization or chromatography.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalene-1,7-disulfonyl dichloride is a versatile reagent that is widely used in organic synthesis and drug development. It is relatively inexpensive and easy to use, and it is stable at room temperature. However, it is highly toxic and should be handled with care in the laboratory. In addition, this compound is sensitive to light and air, and should be stored in a cool, dark place.
Zukünftige Richtungen
Naphthalene-1,7-disulfonyl dichloride has a wide range of applications in organic synthesis and drug development, and there are many potential future directions for research. These include the development of new synthetic methods using this compound, the synthesis of new compounds using this compound, and the exploration of its biochemical and physiological effects. In addition, research could be conducted on the optimization of this compound for use in drug discovery and development, as well as for the synthesis of materials for industrial applications.
Synthesemethoden
Naphthalene-1,7-disulfonyl dichloride is synthesized through a two-step process. In the first step, naphthalene-1,7-disulfonic acid is reacted with thionyl chloride (SOCl2) to form this compound. This reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. In the second step, the this compound is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,7-disulfonyl dichloride is a versatile reagent with a wide range of applications in organic chemistry, biochemistry, and pharmacology. It is used in the synthesis of a variety of organic molecules, including heterocyclic compounds, peptides, amino acids, and carbohydrates. It is also used to synthesize compounds for use in medicinal chemistry, as well as for drug screening and drug development. In addition, this compound is used in the synthesis of polymers, catalysts, and other materials.
Eigenschaften
IUPAC Name |
naphthalene-1,7-disulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)8-5-4-7-2-1-3-10(9(7)6-8)18(12,15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUNDCVBBJRKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)
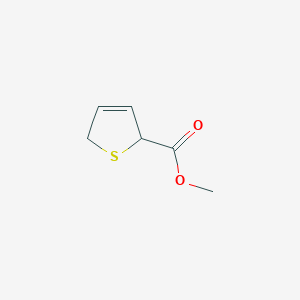
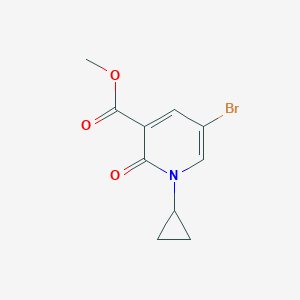
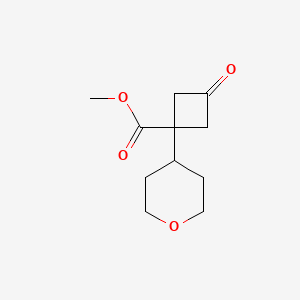

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)


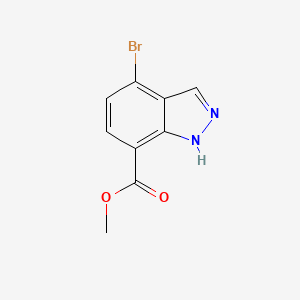
![tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride](/img/structure/B6602041.png)
![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)
